molecular formula C24H20O5 B2557745 3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one CAS No. 297773-03-6

3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B2557745
CAS No.: 297773-03-6
M. Wt: 388.419
InChI Key: MEAAZOFEQWGSBH-UHFFFAOYSA-N
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Description

3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound that features a biphenyl group, a dimethoxyisobenzofuran moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, where a biphenyl boronic acid derivative is coupled with a halogenated isobenzofuran under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of water as a solvent and microwave irradiation, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring, leading to a wide range of derivatives .

Scientific Research Applications

3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the ketone and dimethoxyisobenzofuran moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

6,7-dimethoxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-27-20-13-12-18-21(29-24(26)22(18)23(20)28-2)14-19(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAAZOFEQWGSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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